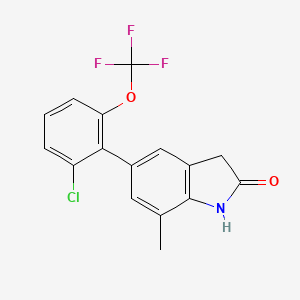
AMPA Receptor Modulator-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
AMPA Receptor Modulator-1 is a compound that belongs to the class of positive allosteric modulators of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. These receptors are a subtype of ionotropic glutamate receptors that mediate fast synaptic transmission in the central nervous system. This compound enhances the activity of AMPA receptors by increasing the duration of the glutamate-induced inward current and slowing down the deactivation or desensitization rates of the AMPA ion channel .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of AMPA Receptor Modulator-1 typically involves the preparation of various intermediates through a series of chemical reactions. The reaction conditions often involve the use of solvents such as tetrahydrofuran (THF) and dichloromethane (DCM), along with reagents like sodium hydroxide (NaOH) and phosphorus pentoxide .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
AMPA Receptor Modulator-1 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Nucleophilic aromatic substitution (S_NAr) reactions are commonly used to introduce various substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO_4) and hydrogen peroxide (H_2O_2).
Reducing agents: Such as sodium borohydride (NaBH_4) and lithium aluminum hydride (LiAlH_4).
Solvents: Such as THF, DCM, and methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinone derivatives, while substitution reactions can produce various substituted hydroquinone derivatives .
Wissenschaftliche Forschungsanwendungen
AMPA Receptor Modulator-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the modulation of AMPA receptors and their role in synaptic transmission.
Biology: Employed in research on synaptic plasticity, learning, and memory.
Medicine: Investigated for its potential therapeutic applications in treating neurological disorders such as depression, schizophrenia, Parkinson’s disease, Alzheimer’s disease, attention deficit/hyperactivity disorder (ADHD), and drug dependence
Industry: Utilized in the development of neuroprotective drugs and cognitive enhancers.
Wirkmechanismus
AMPA Receptor Modulator-1 exerts its effects by binding to the allosteric sites of AMPA receptors, which are ligand-gated ion channels. This binding enhances the receptor’s response to glutamate, the primary excitatory neurotransmitter in the central nervous system. The compound increases the duration of the glutamate-induced inward current and slows down the deactivation or desensitization rates of the AMPA ion channel . This modulation leads to increased synaptic transmission and improved cognitive functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some similar compounds to AMPA Receptor Modulator-1 include:
3,7-Diazabicyclo[3.3.1]nonane derivatives: These compounds also act as positive allosteric modulators of AMPA receptors and have shown cognitive-stimulating effects.
Benzodioxole derivatives: These compounds have been studied for their neuroprotective properties and modulation of AMPA receptor signaling.
Bis(pyrimidine) derivatives: These compounds have potent modulating effects on AMPA receptors and are being investigated for their potential as neuroprotective drugs.
Uniqueness
This compound is unique in its ability to enhance the activity of AMPA receptors without causing hyperstimulation of the central nervous system. Unlike direct AMPA receptor agonists, which can lead to neurotoxicity, this compound provides a mild tuning of the glutamatergic system, making it a safer and more effective option for therapeutic applications .
Eigenschaften
Molekularformel |
C16H11ClF3NO2 |
|---|---|
Molekulargewicht |
341.71 g/mol |
IUPAC-Name |
5-[2-chloro-6-(trifluoromethoxy)phenyl]-7-methyl-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C16H11ClF3NO2/c1-8-5-9(6-10-7-13(22)21-15(8)10)14-11(17)3-2-4-12(14)23-16(18,19)20/h2-6H,7H2,1H3,(H,21,22) |
InChI-Schlüssel |
AYAICAKEBFTALD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC2=C1NC(=O)C2)C3=C(C=CC=C3Cl)OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(Z)-N'-[(4-hydroxy-3-methoxyphenyl)methyl]octadec-9-enehydrazide](/img/structure/B12427712.png)
![[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-3,3,3-trideuterio-2-[(4-methyl-4-sulfanylpentanoyl)-(trideuteriomethyl)amino]propanoate](/img/structure/B12427726.png)
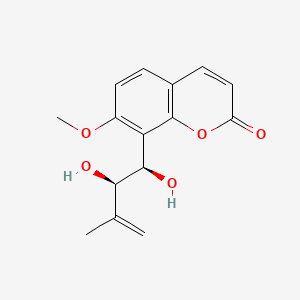

![3-[2-Oxo-2-[4-(trideuteriomethyl)piperazin-1-yl]ethyl]-2-phenyl-3,5,6,7-tetrahydrocyclopenta[f]isoindol-1-one](/img/structure/B12427742.png)
![(2R)-6-acetyloxy-2,8-dimethyl-7-(trideuteriomethyl)-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromene-5-carboxylic acid](/img/structure/B12427744.png)
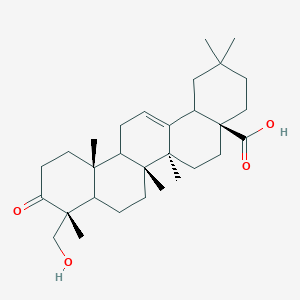
![(E)-N-[3-bromo-2,4,5-trideuterio-6-(trideuteriomethoxy)phenyl]sulfonyl-3-[2-(naphthalen-2-ylmethyl)phenyl]prop-2-enamide](/img/structure/B12427767.png)
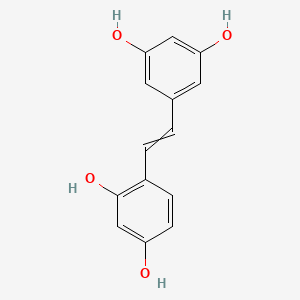
![[D-Leu-4]-OB3](/img/structure/B12427775.png)
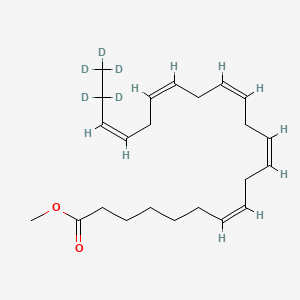
![4-[[4-[4-(triazol-1-yl)butyl]phenoxy]methyl]-2-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]-1,3-oxazole](/img/structure/B12427785.png)
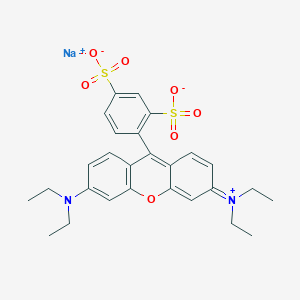
![[(1R,2S,4S,5R,6R,7R,10S,11R,14S,16R)-11-formyl-14-hydroxy-7-methyl-6-(6-oxopyran-3-yl)-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-5-yl] acetate](/img/structure/B12427794.png)
